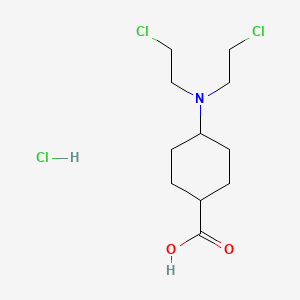
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is a chemical compound with the molecular formula C11H20Cl3NO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is substituted with a bis(2-chloroethyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving cell signaling and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the bis(2-chloroethyl)amino group.
Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different substituents.
Amino acid derivatives: Compounds with amino groups attached to carboxylic acids.
Uniqueness
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where such properties are desired.
Eigenschaften
CAS-Nummer |
105971-55-9 |
|---|---|
Molekularformel |
C11H20Cl3NO2 |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO2.ClH/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16;/h9-10H,1-8H2,(H,15,16);1H |
InChI-Schlüssel |
VRJMNHUGUFAWLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


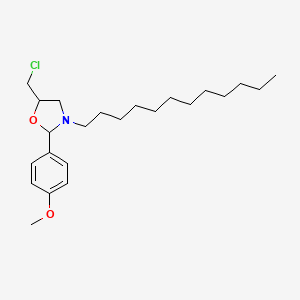
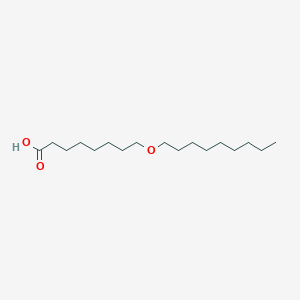
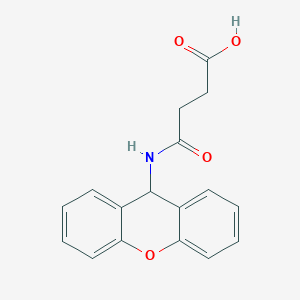
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)




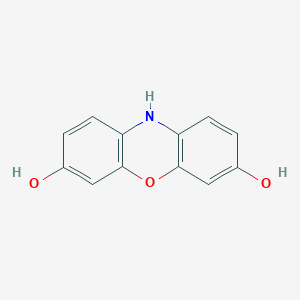

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
